2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine
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Overview
Description
2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine is a member of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of two chlorine atoms and a phenyl group substituted with an oxan-2-yloxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often involve refluxing the reactants in a suitable solvent like 1,4-dioxane or 1,2-dichloroethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the product . These methods also help in reducing the reaction time and improving the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The phenyl group can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, forming complex structures with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, potassium carbonate, and various nucleophiles like amines and alcohols . The reactions are typically carried out under reflux conditions in solvents like 1,4-dioxane or 1,2-dichloroethane .
Major Products Formed
The major products formed from these reactions include substituted triazines with different functional groups, which can be further utilized in various applications .
Scientific Research Applications
2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine involves its interaction with various molecular targets. The chlorine atoms and the oxan-2-yloxy group play a crucial role in its reactivity and interaction with biological molecules . The compound can inhibit specific enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
2,4-Diphenyl-6-{2-hydroxy-4-(hexyloxy)phenyl}-1,3,5-triazine: A similar compound with different substituents on the phenyl group.
Uniqueness
2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine is unique due to the presence of the oxan-2-yloxy group, which imparts specific chemical and biological properties to the compound . This makes it a valuable molecule for various applications in research and industry.
Properties
CAS No. |
255867-43-7 |
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Molecular Formula |
C14H13Cl2N3O2 |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
2,4-dichloro-6-[4-(oxan-2-yloxy)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C14H13Cl2N3O2/c15-13-17-12(18-14(16)19-13)9-4-6-10(7-5-9)21-11-3-1-2-8-20-11/h4-7,11H,1-3,8H2 |
InChI Key |
OTYZIVXDFAHXHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)C3=NC(=NC(=N3)Cl)Cl |
Origin of Product |
United States |
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